O-Trensox

説明

特性

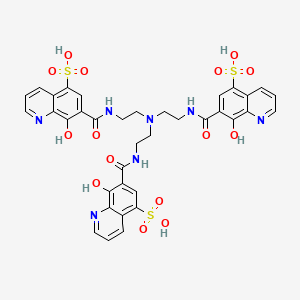

分子式 |

C36H33N7O15S3 |

|---|---|

分子量 |

899.9 g/mol |

IUPAC名 |

7-[2-[bis[2-[(8-hydroxy-5-sulfoquinoline-7-carbonyl)amino]ethyl]amino]ethylcarbamoyl]-8-hydroxyquinoline-5-sulfonic acid |

InChI |

InChI=1S/C36H33N7O15S3/c44-31-22(16-25(59(50,51)52)19-4-1-7-37-28(19)31)34(47)40-10-13-43(14-11-41-35(48)23-17-26(60(53,54)55)20-5-2-8-38-29(20)32(23)45)15-12-42-36(49)24-18-27(61(56,57)58)21-6-3-9-39-30(21)33(24)46/h1-9,16-18,44-46H,10-15H2,(H,40,47)(H,41,48)(H,42,49)(H,50,51,52)(H,53,54,55)(H,56,57,58) |

InChIキー |

MMVFEHRXPSUZLI-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=C(C(=C2N=C1)O)C(=O)NCCN(CCNC(=O)C3=CC(=C4C=CC=NC4=C3O)S(=O)(=O)O)CCNC(=O)C5=CC(=C6C=CC=NC6=C5O)S(=O)(=O)O)S(=O)(=O)O |

同義語 |

O-trensox trensox tris-N-(2-(8-hydroxyquinoline-5-sulfonato-7-carboxamido)ethyl)amine tris-N-(2-aminoethyl-(8-hydroxyquinoline-5-sulphonato-7-carboxamido))amine |

製品の起源 |

United States |

類似化合物との比較

Discussion

O-Trensox outperforms traditional chelators like DFO in both Fe(III) selectivity and apoptotic efficacy, while its structural analogs (e.g., O-TRENOX) highlight the role of lipophilicity in biodistribution. However, its hydrophilicity may limit tumor penetration compared to lipophilic agents like Triapine. Controversies exist regarding the predictive value of partition coefficients for in vivo activity, as seen in TRENCAMS studies . Future directions include conjugating O-Trensox to antibodies or peptides for targeted therapy .

準備方法

Formation of the Acyl Chloride Intermediate

8-Hydroxyquinoline undergoes reaction with oxalyl chloride in anhydrous diethyl ether to form the corresponding glyoxalyl chloride derivative. This step is critical for introducing electrophilic reactivity, enabling subsequent nucleophilic attack by TREN’s amine groups. The reaction is typically conducted at 0–5°C to minimize side reactions, with a molar ratio of 1.2:1 oxalyl chloride to 8-hydroxyquinoline ensuring complete conversion.

Key Reaction Parameters

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).

-

Temperature: 0°C to room temperature.

-

Stoichiometry: 1.2 equivalents of oxalyl chloride per 8-hydroxyquinoline subunit.

The intermediate is isolated as a yellow solid via filtration and used immediately due to its moisture sensitivity.

Coupling with TREN

The glyoxalyl chloride intermediate is reacted with TREN in the presence of triethylamine (TEA) as a base to scavenge HCl. The reaction proceeds in THF under inert atmosphere, with slow addition of TREN to prevent exothermic side reactions. A molar ratio of 1:3 (TREN to glyoxalyl chloride) ensures complete functionalization of all three primary amines on TREN.

Optimization Insights

-

Temperature Control: Adding TREN at 0°C improves yield (31–43%) by reducing decomposition pathways.

-

Base Selection: TEA outperforms weaker bases like pyridine in mitigating protonation of TREN’s amines.

Purification and Crystallization

Crude O-Trensox is purified via recrystallization from methanol, yielding a beige powder with >95% purity. The product’s low solubility in polar solvents necessitates gradient crystallization:

-

Dissolve the crude product in minimal hot methanol.

-

Cool gradually to 4°C to induce crystal formation.

-

Filter and wash with cold methanol to remove residual TEA·HCl.

Characterization Data

| Property | Value | Method |

|---|---|---|

| Melting Point | >250°C | Differential Scanning Calorimetry |

| Molecular Weight | 660 g/mol (CHNO) | Mass Spectrometry |

| H NMR (DMSO-) | δ 8.75 (s, 3H), 3.31 (m, 6H) | 250 MHz NMR |

Mechanistic and Kinetic Analysis

Stopped-flow spectrophotometry studies reveal that the rate-determining step involves the nucleophilic attack of TREN’s deprotonated amine on the acyl chloride carbonyl. The second-order rate constant is at 25°C, with activation energy . Acid hydrolysis experiments in 2.0 M HClO demonstrate O-Trensox’s stability, with only 5% decomposition after 24 hours at pH 1.

Comparative Synthesis Strategies

Alternative routes using indole-3-carboxylic acid or salicylhydroxamic acid subunits have been explored, but 8-hydroxyquinoline derivatives yield superior iron-binding capacity due to optimized ligand field geometry.

Yield Comparison

| Ligand Subunit | Yield (%) | log β (Fe) |

|---|---|---|

| 8-Hydroxyquinoline | 31–43 | 30.9 |

| Indole-3-carboxylic | 25–35 | 28.1 |

| Salicylhydroxamic | 18–22 | 26.7 |

Challenges and Mitigation Strategies

-

Moisture Sensitivity: Acyl chloride intermediates hydrolyze rapidly; strict anhydrous conditions are essential.

-

Byproduct Formation: Excess oxalyl chloride leads to over-acylation; stoichiometric control is critical.

-

Low Solubility: Mixed solvents (e.g., THF/MeOH) improve crystallinity without compromising yield.

Applications in Coordination Chemistry

O-Trensox’s high stability constant () and redox activity () make it suitable for biomedical and radiopharmaceutical applications, such as labeling for SPECT imaging .

Q & A

Q. How to benchmark O-Trensox’s performance against novel chelators in multi-metal environments?

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。